N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and its derivatives have been extensively studied for their synthesis methods, involving reactions with various nucleophiles to produce compounds with significant biological activities. For instance, the reaction of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles produces derivatives like aminothiazole, aminooxazole, benzo[d]thiazol-2-ylthio, and others. These compounds have demonstrated notable antimalarial activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with some showing excellent antimalarial activity due to specific moieties attached to the sulfonamide ring system (Fahim & Ismael, 2021).
Photophysical Properties The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide derivatives have also been explored. The hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, for example, form distinct assemblies based on the substituent in the benzothiazole moiety, impacting their photophysical behavior. These assemblies are characterized by specific hydrogen bonding patterns, showing the chemical versatility and interaction potential of these compounds (Balijapalli et al., 2017).
Biological Activities Various studies have synthesized and evaluated the biological activities of this compound derivatives, demonstrating significant antimicrobial, antifungal, antiviral, and anticancer activities. The derivatives show promise in inhibiting specific strains of bacteria and fungi, suggesting potential applications in treating infectious diseases. Moreover, certain derivatives have shown considerable anticancer activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Saravanan et al., 2010; Ding et al., 2012).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-11-3-6-13(7-4-11)26(21,22)10-16(20)19-17-18-14-8-5-12(24-2)9-15(14)25-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJXBSBFPKSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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